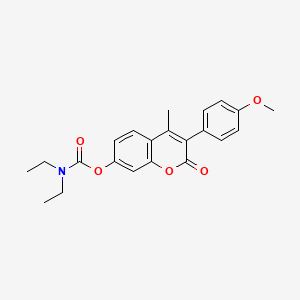
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the methoxyphenyl group, and the diethylcarbamate group. These functional groups would likely confer specific chemical properties to the molecule. Detailed molecular structure analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chromene derivatives, including compounds similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate, have been the subject of extensive research due to their interesting chemical properties and potential for various applications. Velikorodov et al. (2014) demonstrated the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, highlighting the versatility of chromene compounds in organic synthesis. This research emphasizes the condensation reactions and esterification processes that are crucial in the development of chromene-based compounds with potential applications in medicinal chemistry and material science Velikorodov et al., 2014.
Biological Activities
The exploration of chromene derivatives for their biological activities is a significant area of interest. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial effects. Their research indicates the potential of chromene compounds as bacteriostatic and bactericidal agents, showcasing their importance in the development of new antibacterial drugs Behrami & Dobroshi, 2019.
Anticancer Activity
The anti-proliferative activity of bis-chromenone derivatives against human cancer cells has been investigated by Venkateswararao et al. (2014). This study underlines the potential of chromene-based compounds in cancer therapy, where specific derivatives showed micromolar level in vitro anti-proliferative activity, hinting at the utility of chromene scaffolds in designing anticancer agents Venkateswararao et al., 2014.
Antimicrobial and Antioxidant Properties
Further emphasizing the biological relevance, Parameshwarappa et al. (2009) explored the synthesis and antimicrobial activity of thiazole substituted coumarins, a related chromene derivative. Their findings contribute to the understanding of chromene compounds' role in developing new antimicrobial agents Parameshwarappa et al., 2009. Additionally, Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, suggesting the potential of chromene derivatives in oxidative stress-related diseases and conditions Stanchev et al., 2009.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)27-17-11-12-18-14(3)20(21(24)28-19(18)13-17)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYBSVWMEYJNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)
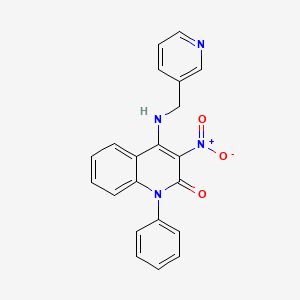

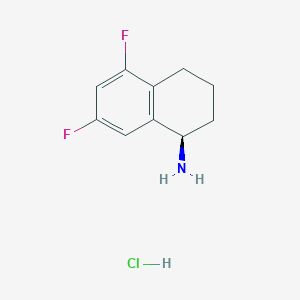
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
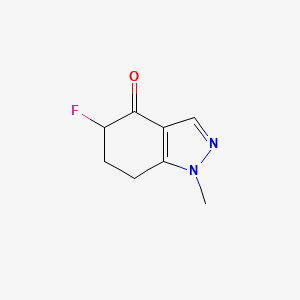
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)

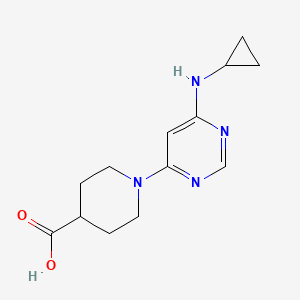
![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)

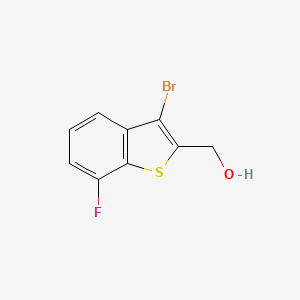
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)